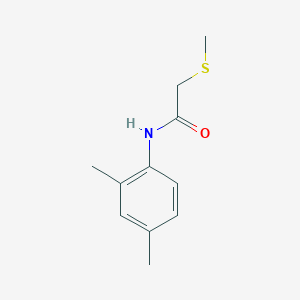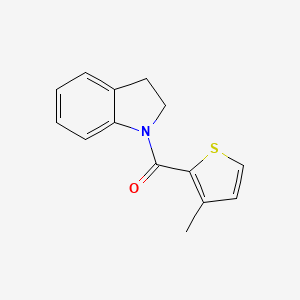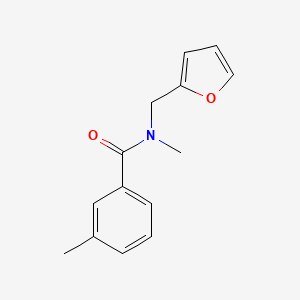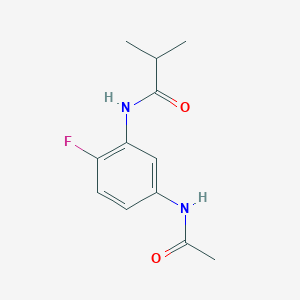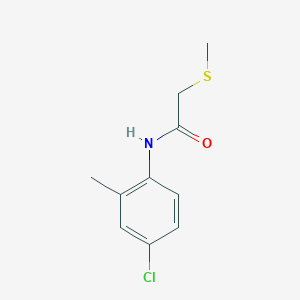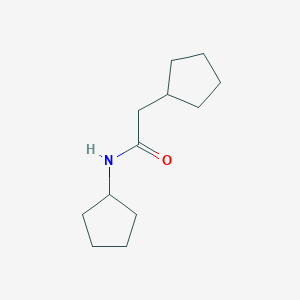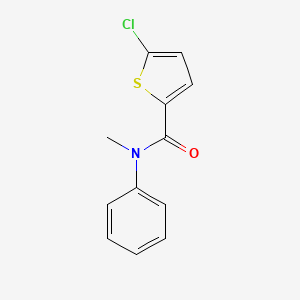![molecular formula C19H24N2O B7475091 cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7475091.png)
cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone, also known as CPI, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPI belongs to the class of piperidine derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone is not fully understood, but it is believed to act on various signaling pathways involved in cell growth, inflammation, and apoptosis. cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant response genes.
Biochemical and Physiological Effects
cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has been shown to induce apoptosis in cancer cells by activating the caspase pathway. cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In neurological disorders, cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has been shown to reduce oxidative stress and inflammation, leading to neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has several advantages for lab experiments, including its specificity and potency. cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has shown high selectivity towards its target enzymes, making it a suitable candidate for drug development. cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has also shown high potency in inhibiting its target enzymes, making it a potential therapeutic agent. However, cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has some limitations, including its complex synthesis process and limited availability.
Orientations Futures
For research on cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone include the development of cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone-based drugs, the identification of new targets, and the investigation of its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
Cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has been synthesized using various methods, including the reaction of 4-(1H-indol-3-yl)piperidine with cyclopentanone in the presence of a Lewis acid catalyst. Another method involves the reduction of cyclopentanone with sodium borohydride followed by the reaction with 4-(1H-indol-3-yl)piperidine. The synthesis of cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone is a complex process that requires expertise and specialized equipment.
Applications De Recherche Scientifique
Cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has shown potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a hallmark of several diseases, and cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c22-19(15-5-1-2-6-15)21-11-9-14(10-12-21)17-13-20-18-8-4-3-7-16(17)18/h3-4,7-8,13-15,20H,1-2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPSSPOLNDNXNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475012.png)
![N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7475016.png)
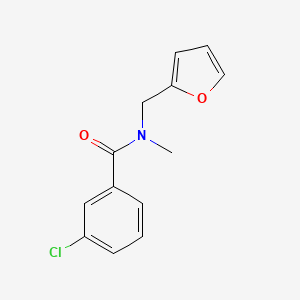
![N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475036.png)
